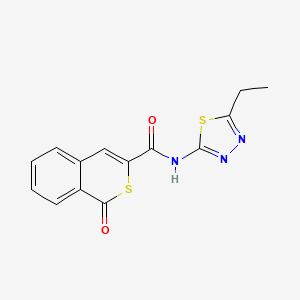

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide, also known as EGT-101, is a chemical compound that has been studied for its potential use in scientific research. EGT-101 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide, focusing on six unique fields:

Anticancer Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide: has shown promising results in anticancer research. The thiadiazole ring, a key component of this compound, is known for its ability to interact with various biological targets, making it effective in inhibiting cancer cell proliferation. Studies have demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for developing new anticancer drugs .

Antibacterial Properties

This compound has also been explored for its antibacterial properties. The presence of the thiadiazole moiety contributes to its ability to disrupt bacterial cell walls and inhibit bacterial growth. Research has shown that thiadiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibacterial agents .

Antifungal Applications

In addition to its antibacterial properties, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide has been studied for its antifungal activity. The compound’s structure allows it to interfere with fungal cell membrane integrity, leading to cell death. This makes it a potential candidate for treating fungal infections, particularly those resistant to conventional antifungal drugs .

Antiviral Research

The compound’s ability to interact with viral proteins has made it a subject of interest in antiviral research. Thiadiazole derivatives have been shown to inhibit the replication of various viruses by targeting viral enzymes and proteins essential for their life cycle. This property could be harnessed to develop new antiviral therapies, especially for emerging viral infections .

Anti-inflammatory Effects

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide: has demonstrated significant anti-inflammatory effects in preclinical studies. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Potential

Recent research has explored the neuroprotective potential of thiadiazole derivatives. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide has shown promise in protecting neurons from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant activity could be leveraged to develop supplements or drugs aimed at reducing oxidative damage in the body .

Antiparasitic Applications

Finally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide has been investigated for its antiparasitic effects. The compound’s ability to disrupt the life cycle of parasites makes it a potential candidate for treating parasitic infections such as malaria and leishmaniasis .

Mecanismo De Acción

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it’s plausible that this compound may interact with multiple targets depending on the specific disease context.

Mode of Action

The 1,3,4-thiadiazole moiety is known to interact with various biological targets, leading to its diverse range of activities . The specific interactions and resulting changes would depend on the particular target and disease context.

Biochemical Pathways

Given the diverse biological activities associated with the 1,3,4-thiadiazole moiety, it’s likely that multiple pathways could be affected

Result of Action

Given the diverse biological activities associated with the 1,3,4-thiadiazole moiety, it’s likely that the compound could have multiple effects depending on the specific target and disease context .

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-7H,2H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZCJOCDJOEOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2851903.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2851908.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-[1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-6-yl]prop-2-enenitrile](/img/structure/B2851914.png)

![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)

![3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2851919.png)

![N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851924.png)